6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine
Description
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a pyrimidine derivative characterized by:
- A cyclopropyl group at position 6, which enhances steric bulk and metabolic stability.
- Fluorine atoms at positions 5 and on the 2,4-difluorophenyl substituent, which modulate electronic properties and binding affinity.
- A 2,4-difluorophenyl group at the N-1 position, a motif known to improve bioactivity in related antimicrobial agents .
Properties
IUPAC Name |
6-cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3/c14-8-3-4-10(9(15)5-8)19-13-11(16)12(7-1-2-7)17-6-18-13/h3-7H,1-2H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITGHOVEPJQUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is constructed through cyclization reactions.
Introduction of Substituents: The cyclopropyl, difluorophenyl, and fluorine groups are introduced via nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.
Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes are employed to ensure consistent quality and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Electronic Features
Key structural variations among analogs include substituent type, position, and electronic effects:
Key Observations:
- Fluorine Substitution : The 2,4-difluorophenyl group in the target compound and tosufloxacin is associated with enhanced antibacterial activity due to improved target binding and membrane penetration.
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound may confer greater metabolic stability compared to methyl-substituted analogs (e.g., ), as cyclopropane rings resist oxidative degradation.
- Electronic Effects : Methoxy/ethoxy groups in analogs increase solubility but reduce lipophilicity, whereas fluorine atoms balance these properties.
Biological Activity
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, categorized under pyrimidine derivatives, exhibits diverse biological activities that are being explored for various medical applications, particularly in oncology and enzyme inhibition.
The molecular formula of this compound is with a molecular weight of approximately 279.26 g/mol. Its structure includes a cyclopropyl group, a difluorophenyl group, and a fluoropyrimidine moiety, which contribute to its distinct chemical behavior and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 279.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | BJPWIYYZOHOMDA-UHFFFAOYSA-N |
| Molecular Formula | C14H12F3N3 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism can influence various signal transduction pathways and modulate biological responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives similar to this compound. For instance, research on related compounds has shown significant cytotoxic effects against cancer cell lines:
- In Vitro Studies : Compounds similar to this compound demonstrated substantial inhibition of cell viability in cancer cell lines at concentrations as low as 20 μg/mL, achieving reductions in viability by up to 75% .
- In Vivo Studies : In animal models (e.g., Swiss albino mice), treatments with encapsulated pyrimidine compounds resulted in tumor inhibition rates significantly higher than controls treated with standard chemotherapeutics like 5-fluorouracil (5-FU) .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of various enzymes involved in cancer metabolism and proliferation. For example:
- Histone Deacetylases (HDACs) : Similar compounds have shown selectivity towards HDAC inhibition, which plays a crucial role in cancer cell growth regulation. The IC50 values for related compounds indicate potent inhibitory activity against HDAC3 .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of a pyrimidine derivative encapsulated in liposomes. The results showed that the encapsulated form significantly enhanced therapeutic efficacy compared to its free form and standard treatments:
- Encapsulation Efficiency : 82.93%
- Tumor Inhibition Rates :
Case Study 2: Enzyme Interaction
Another study focused on the interaction of pyrimidine derivatives with HDAC enzymes. Results indicated that these compounds could promote apoptosis in cancer cells through G2/M phase arrest, enhancing their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
